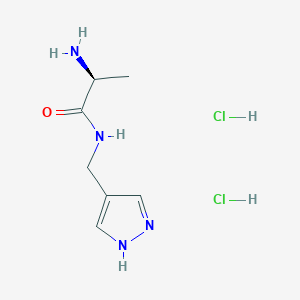
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4O and its molecular weight is 241.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide
- Molecular Formula : C₆H₈Cl₂N₄O
- Molecular Weight : 195.06 g/mol
Biological Activity Overview
The biological activity of (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride has been investigated across various studies, focusing primarily on its antimicrobial, anti-inflammatory, and neuroprotective properties.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
- Mechanism of Action : The compound appears to reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation in experimental models .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride indicate that it may modulate glutamatergic signaling pathways.
- Receptor Interaction : The compound has been identified as a positive allosteric modulator of NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This modulation could potentially provide therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. Results demonstrated a dose-dependent inhibition, supporting its potential use as an antibacterial agent in clinical settings .
- Anti-inflammatory Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, suggesting its viability as an anti-inflammatory treatment .
- Neuroprotection in Animal Models : Research involving models of neurodegeneration showed that the compound could improve cognitive function and reduce neuronal loss, indicating its potential application in treating conditions like Alzheimer's disease .
Propriétés
IUPAC Name |
(2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7(12)9-2-6-3-10-11-4-6;;/h3-5H,2,8H2,1H3,(H,9,12)(H,10,11);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJAUJBYONWTTJ-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














